Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl cyanoacetate with acetylacetone. The process begins with a Knorr reaction, leading to the formation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
- 3-Ethyl-2,4-dimethyl-1H-pyrrole
- 2,5-Bis[3,5-dimethyl-4-ethylpyrrol-2-yl]cyclohexadiene-1,4-dione
Uniqueness
Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63485-58-5 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-7-8-11(16)12-9(3)13(15-10(12)4)14(17)18-6-2/h15H,5-8H2,1-4H3 |
InChI Key |
YMABOGQNMMYWQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(NC(=C1C)C(=O)OCC)C |
Origin of Product |
United States |
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